molecular formula C24H22N4O5 B8666832 Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-

Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-

Cat. No.: B8666832
M. Wt: 446.5 g/mol
InChI Key: CVPNKMCBEZFRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)- is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

1-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C24H22N4O5/c1-30-18-6-4-5-16(11-18)28-24(29)27-15-7-9-17(10-8-15)33-23-19-12-21(31-2)22(32-3)13-20(19)25-14-26-23/h4-14H,1-3H3,(H2,27,28,29)

InChI Key

CVPNKMCBEZFRKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-4-(4-aminophenoxy)quinazoline (100 mg) was dissolved in toluene (10 ml) with heat, 3-methoxyphenyl isocyanate (0.36 ml) was added, and the admixture was refluxed with heat for 40 minutes. After removing the solvent by distillation, the resulting residue was purified by column chromatography on silica gel eluting with chloroform/methanol (100/1) and then with chloroform/acetone (5/1) to obtain 31 mg of the title compound (yield: 21%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
21%

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